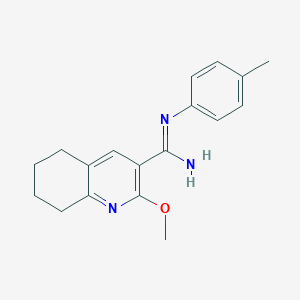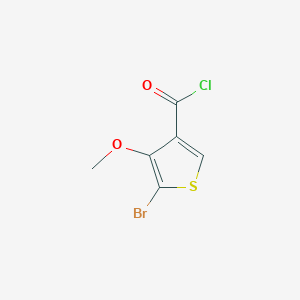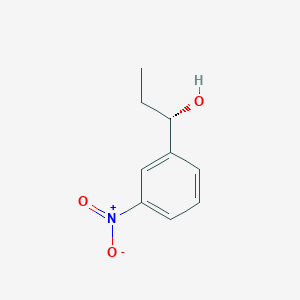
(S)-1-(3-Nitrophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-Nitrophenyl)propan-1-ol is a compound involved in various chemical reactions and studies due to its unique molecular structure, which includes a nitro group and a phenyl group attached to a propanol backbone. The nitro group's presence makes it a key candidate for studies in solvatochromism and other solvent interaction analyses due to its effects on the chemical's electronic properties.
Synthesis Analysis
The synthesis of compounds similar to (S)-1-(3-Nitrophenyl)propan-1-ol involves multiple steps, including condensation and reduction processes. For example, compounds like 1,3-bis(3-aminophenyl)-2-propen-1-one have been synthesized starting from materials such as 3-nitrobenzaldehyde and nitroacetophenone, utilizing Claisen-Schmidt condensation under specific conditions followed by reduction processes (Wu Qun-rong, 2007).
Molecular Structure Analysis
The molecular structure of (S)-1-(3-Nitrophenyl)propan-1-ol includes a chiral center at the propanol part of the molecule, leading to stereospecific properties. For related compounds, stereospecific synthesis has been conducted to understand the absolute configuration of similar diastereoisomeric compounds, revealing detailed insights into their stereochemistry (L. Angiolini, P. C. Bizzarri, M. Tramontini, 1969).
Chemical Reactions and Properties
The chemical reactions involving (S)-1-(3-Nitrophenyl)propan-1-ol and related compounds often explore the interactions and transformations due to the nitro and alcohol functional groups. The photoreduction of nitrobenzene derivatives in propan-2-ol demonstrates complex mechanisms including hydrogen abstraction and radical pair formation leading to various by-products, which can be analogous to reactions involving (S)-1-(3-Nitrophenyl)propan-1-ol (N. Levy, M. Cohen, 1979).
Physical Properties Analysis
Physical properties such as solvatochromism, which indicates the compound's response to changes in the solvent polarity, are critical for understanding (S)-1-(3-Nitrophenyl)propan-1-ol’s interactions. The solvatochromic behavior of related compounds, influenced by interactions between solvents and the nitro group, provides insights into the solute-solvent interactions relevant to (S)-1-(3-Nitrophenyl)propan-1-ol (L. G. Nandi et al., 2012).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, synthesis pathways, and interactions with light or other environmental factors, are influenced by the nitro and phenyl groups. For compounds with similar structures, studies show varied reactivity depending on the substituents' nature and position, impacting their synthesis and potential applications (J. Gilroy et al., 2008).
科学的研究の応用
Synthesis and Catalysis
(S)-1-(3-Nitrophenyl)propan-1-ol and its derivatives are instrumental in synthesis and catalysis. For instance, a chiral amino alcohol-based ligand was developed for asymmetric alkynylation of chloral, resulting in chiral trichloromethyl propargyl alcohols. This pathway is pivotal for synthesizing pharmaceutically important building blocks like homophenylalanine with high enantiomeric excess (Jiang & Si, 2004).
Photophysical Properties
The substance's derivatives are significant in studying solvatochromism – how a solvent's properties can affect the spectral position of electronic absorption or emission bands. For example, derivatives like 4-[(phenylmethylene)imino]phenolates showcased solvatochromism, aiding in investigating solvent mixtures' preferential solvation (Nandi et al., 2012).
Environmental Applications
In environmental science, the substance's derivatives find applications as fluorescent markers for biodiesel quality control, utilizing industrial waste products like cardanol and glycerol. The acute toxicity and cytotoxicity of these markers were evaluated, affirming their potential for safe environmental exposure (Pelizaro et al., 2019).
Biodiesel Production
In the field of biofuel production, (S)-1-(3-Nitrophenyl)propan-1-ol derivatives have been used as acyl acceptors in the lipase-mediated transformation of vegetable oils into biodiesel, demonstrating high conversion rates and effective reuse of the enzyme (Modi et al., 2006).
Pharmaceutical Synthesis
The compound and its derivatives play a role in pharmaceutical synthesis. For instance, the derivatives of 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol have shown promising molecular interactions against targets like cytochrome P450 17A1, suggesting their potential in anticancer activity (Ahamed et al., 2017).
Peptide Synthesis
Additionally, this compound's derivatives are utilized in peptide synthesis, especially in solid-phase peptide synthesis (SPPS), where protecting groups like Npb-OH derived from it offer environmentally friendly alternatives for side-chain protection and deprotection (Chen et al., 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed or inhaled, and may cause skin or eye irritation . The associated hazard statements are H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
(1S)-1-(3-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEJDXFJBNGGBI-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444655 |
Source


|
| Record name | (S)-1-(3-Nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Nitrophenyl)propan-1-ol | |
CAS RN |
188770-83-4 |
Source


|
| Record name | (S)-1-(3-Nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

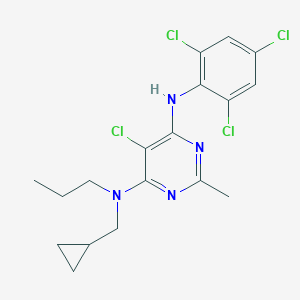
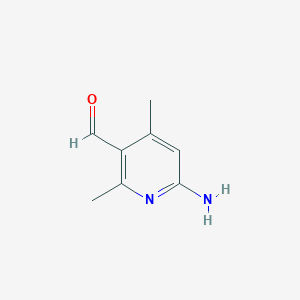
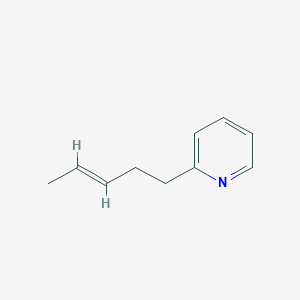
![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)
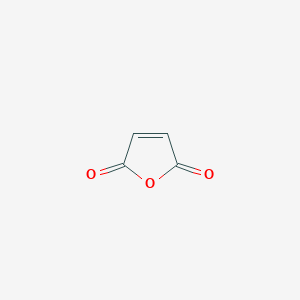
![3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid](/img/structure/B63204.png)

![2-[Benzoyl(butyl)amino]propanoic acid](/img/structure/B63214.png)
